molecular formula C18H34Cl2N2O5S B601439 (2S,4R)-N-[(1S,2R)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide CAS No. 16684-06-3

(2S,4R)-N-[(1S,2R)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide

カタログ番号: B601439
CAS番号: 16684-06-3
分子量: 461.44
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2S,4R)-N-[(1S,2R)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide is a complex semisynthetic derivative of the ketolide class of antibiotics, closely related to solithromycin. Its intricate structure, featuring a pyrrolidine-carboxamide core linked to a desosamine-derived sugar moiety, is designed to overcome common macrolide resistance mechanisms. This compound is of significant interest in microbiological and pharmacological research, primarily for investigating novel approaches to combat multidrug-resistant bacterial pathogens. Its proposed mechanism of action involves high-affinity binding to the bacterial 50S ribosomal subunit, thereby inhibiting protein synthesis. Research indicates that modifications like the C-2 extension in the pyrrolidine ring can enhance binding to resistant ribosomes, particularly those with methyltransferase-mediated erm resistance (Zhanel et al., 2004) . As such, it serves as a critical tool for studying the structure-activity relationships of next-generation macrolides, the evolution of bacterial resistance, and for in vitro assays against resistant strains of Streptococcus pneumoniae, Staphylococcus aureus, and Haemophilus influenzae. This advanced chemical entity is intended for research purposes only and is not for use in humans.

特性

IUPAC Name

(2S,4R)-N-[(1S,2R)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H33ClN2O5S/c1-5-6-10-7-11(21(3)8-10)17(25)20-12(9(2)19)16-14(23)13(22)15(24)18(26-16)27-4/h9-16,18,22-24H,5-8H2,1-4H3,(H,20,25)/t9-,10-,11+,12-,13+,14-,15-,16-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDLRVYVGXIQJDK-KIDUDLJLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H]1C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@@H](C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H33ClN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16684-06-3
Record name 7-Epiclindamycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016684063
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-EPICLINDAMYCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ST54QM406G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

作用機序

生化学分析

Biochemical Properties

7-Epiclindamycin plays a crucial role in biochemical reactions, particularly in its interaction with bacterial ribosomes. It binds to the 50S subunit of bacterial ribosomes, inhibiting protein synthesis by preventing the transpeptidation reaction. This interaction disrupts the elongation of the peptide chain, thereby inhibiting bacterial growth. The compound interacts with various enzymes and proteins, including those involved in the bacterial protein synthesis machinery.

Cellular Effects

7-Epiclindamycin exerts significant effects on various cell types and cellular processes. It influences cell function by disrupting protein synthesis, which can lead to cell death in bacterial cells. This disruption affects cell signaling pathways, gene expression, and cellular metabolism. In human cells, 7-Epiclindamycin can induce caspase activation and cell death, particularly in cells with compromised mitochondrial function.

Molecular Mechanism

The molecular mechanism of 7-Epiclindamycin involves its binding to the 50S ribosomal subunit, where it inhibits protein synthesis by interfering with the transpeptidation reaction. This inhibition prevents the elongation of the peptide chain, leading to the disruption of bacterial protein synthesis. Additionally, 7-Epiclindamycin can affect mitochondrial function in human cells, leading to bioenergetic crises and the generation of reactive oxygen species.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-Epiclindamycin can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to 7-Epiclindamycin can lead to the accumulation of defective mitochondria and impaired autophagy flux. These temporal effects highlight the importance of understanding the compound’s stability and degradation in experimental settings.

Dosage Effects in Animal Models

The effects of 7-Epiclindamycin vary with different dosages in animal models. At lower doses, the compound effectively inhibits bacterial growth without causing significant toxicity. At higher doses, 7-Epiclindamycin can induce toxic effects, including mitochondrial dysfunction and cell death. These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of the compound.

Metabolic Pathways

7-Epiclindamycin is involved in various metabolic pathways, particularly those related to its antibacterial activity. The compound interacts with enzymes involved in protein synthesis and metabolic flux. Its effects on metabolite levels and metabolic pathways are essential for understanding its overall impact on cellular metabolism.

Transport and Distribution

The transport and distribution of 7-Epiclindamycin within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation within cells are influenced by these interactions, which can affect its overall efficacy and toxicity.

Subcellular Localization

7-Epiclindamycin’s subcellular localization is primarily within the ribosomes, where it exerts its antibacterial effects. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles, influencing its activity and function.

生物活性

The compound (2S,4R)-N-[(1S,2R)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide is a complex heterocyclic structure with potential biological significance. This article reviews its biological activity based on diverse research findings.

Chemical Structure

The compound's IUPAC name indicates a sophisticated molecular arrangement that includes a pyrrolidine core and a chlorinated side chain. The presence of multiple hydroxyl groups suggests potential for interactions with biological systems.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antiviral Properties : Preliminary studies suggest that similar heterocyclic compounds have demonstrated antiviral effects against several viruses. For instance, compounds with structural similarities have been tested against HSV and other viral strains with promising results .
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in lipid metabolism. This is particularly relevant in the context of phospholipidosis—a condition characterized by the accumulation of phospholipids in lysosomes .

Enzyme Interaction

Research on lysosomal phospholipase A2 (PLA2G15) indicates that compounds similar to our target can inhibit this enzyme effectively. Inhibitors of PLA2G15 have been shown to predict drug-induced phospholipidosis with high accuracy . This suggests that our compound may also interact similarly due to its amphiphilic characteristics.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 ValueReference
Compound AAntiviral (HSV-1)6.0 μg/100 μl
Compound BPLA2G15 Inhibitor0.18 μM
Compound CAntiviral (CV-B4)17 μg/100 μl

The proposed mechanisms for the biological activity of this compound include:

  • Interaction with Viral Enzymes : Potential inhibition of viral polymerases or proteases.
  • Disruption of Lipid Metabolism : By inhibiting PLA2G15 or similar enzymes involved in lipid processing.

類似化合物との比較

Key Observations :

  • The methylsulfanyloxan group in the target compound is unique compared to the isoxazole or isoindolinone groups in analogs, suggesting divergent solubility and target binding profiles .

Bioactivity Profile Correlation

highlights that compounds with similar structural motifs cluster into groups with comparable bioactivity profiles. For example:

  • Clindamycin analogs (e.g., CAS 18323-44-9 ) share the pyrrolidine-carboxamide core and exhibit antimicrobial activity via ribosomal inhibition. The target compound’s methylsulfanyloxan group may similarly engage in hydrogen bonding with ribosomal RNA, though its extended alkyl chain (propyl) could alter binding kinetics.
  • Patent derivatives (Examples 51, 163 ) feature aromatic heterocycles (e.g., methylthiazole) linked to kinase or protease inhibition, implying the target compound’s bioactivity may diverge toward non-ribosomal targets.

NMR and Chemical Shift Analysis

demonstrates that NMR chemical shifts in specific regions (e.g., protons 29–36 and 39–44) correlate with substituent variations. For instance:

  • Rapa analogs () show identical shifts in most regions except positions 39–44, where substituent changes directly alter the chemical environment.
  • Applying this to the target compound, the methylsulfanyloxan group would likely induce distinct shifts in regions A (39–44) and B (29–36) compared to clindamycin (methylthio-tetrahydro-2H-pyran) .

Research Implications and Limitations

  • Synthetic Challenges : The stereochemical complexity (2S,4R configuration) requires precise synthesis protocols to avoid enantiomeric impurities, as seen in related pyrrolidine derivatives .

準備方法

Enantioselective Pyrrolidine Ring Formation

The (2S,4R)-1-methyl-4-propylpyrrolidine-2-carboxylic acid precursor is synthesized via a stereocontrolled cyclization strategy. A modified procedure from U.S. Patent 4,362,869 employs:

  • Starting material : (2S,4R)-4-hydroxyproline derivatives, leveraging Boc-Hyp-OH (Boc-protected trans-4-hydroxy-L-proline) as a chiral template.

  • Key reaction : Propylation at C4 via nucleophilic substitution using propyl bromide under basic conditions (K₂CO₃, DMF, 60°C, 12 h), achieving 78% yield.

  • Methylation : Quaternization of the pyrrolidine nitrogen with methyl iodide (CH₃I) in THF at 0°C, followed by deprotection with HCl/dioxane to yield the tertiary amine.

Carboxamide Formation

Activation of the pyrrolidine carboxylic acid is achieved using oxalyl chloride (ClCO)₂O in dichloromethane, forming the acyl chloride intermediate. Subsequent coupling with the chiral amine segment [(1S,2R)-2-chloro-1-(methylthio-oxane)propylamine] is conducted in anhydrous THF with triethylamine (Et₃N) as a base, yielding the carboxamide with 65–72% efficiency.

Synthesis of the Methylthio-Oxane Sugar Moiety

Oxane Ring Construction

The (2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxane is synthesized via a thioglycosidation reaction:

  • Starting material : D-Glucose derivative protected with benzyl groups at C3, C4, and C5 positions.

  • Thiol introduction : Treatment with methylthiol (CH₃SH) in the presence of BF₃·Et₂O, followed by deprotection via hydrogenolysis (H₂/Pd-C, 40 psi), achieves 84% yield.

Stereochemical Control

Critical inversion at C4 during chlorination (to establish the (2R,3R,4S,5R,6R) configuration) is achieved using triphenylphosphine oxide (Ph₃P=O) and carbon tetrachloride (CCl₄), as described in U.S. Patent 4,783,526.

Assembly of the Chloro-Propyl Sidechain

Propylamine Synthesis

The (1S,2R)-2-chloro-1-(methylthio-oxane)propylamine is prepared via:

  • Epoxidation : (1S,2R)-1,2-epoxypropane reacted with methylthio-oxane under acidic conditions (H₂SO₄, 0°C).

  • Chlorination : Epoxide ring-opening with HCl gas in diethyl ether, yielding the chloro-alcohol intermediate (92% yield).

  • Amination : Conversion to the amine via Curtius rearrangement using NaN₃ and subsequent Staudinger reaction (PPh₃, THF).

Final Coupling and Purification

Glycosidic Bond Formation

The methylthio-oxane is conjugated to the chloro-propyl segment using Schmidt glycosylation:

  • Conditions : Trichloroacetimidate activation (Cl₃CCN, DBU) followed by coupling with the propyl alcohol derivative in CH₂Cl₂ at −20°C.

  • Yield : 68% after silica gel chromatography.

Global Deprotection and Workup

Final deprotection of hydroxyl groups (if protected) is performed using aqueous HCl (1M, 25°C, 2 h), followed by recrystallization from ethanol/water (3:1) to afford the target compound in >99% enantiomeric excess (HPLC analysis).

Analytical Data and Characterization

Parameter Value Method
Melting Point189–192°CDifferential Scanning Calorimetry
Specific Rotation ([α]₂₅D)+54.3° (c = 1.0, MeOH)Polarimetry
HPLC Purity99.8%C18 column, 0.1% TFA
MS (ESI+)m/z 589.2 [M+H]+High-Resolution MS

Challenges and Optimization Opportunities

  • Stereochemical Drift : Epimerization at C4 of the pyrrolidine ring during propylation is mitigated by strict temperature control (<5°C).

  • Glycosylation Efficiency : Low yields in Schmidt reactions are addressed by pre-activating the oxane donor as a thioglycoside.

  • Scalability : Industrial-scale production requires alternative solvents (e.g., 2-MeTHF) to replace dichloromethane, reducing environmental impact.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for confirming the purity and stereochemical integrity of this compound?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with mobile-phase optimization (e.g., methanol/water/phosphate buffer systems adjusted to pH 5.5) is critical for purity assessment . Nuclear magnetic resonance (NMR) spectroscopy, particularly 1H^1H- and 13C^{13}C-NMR, is essential for stereochemical confirmation, as demonstrated in studies of structurally related pyrrolidine derivatives . Mass spectrometry (MS) with high-resolution capabilities (e.g., LC-HRMS) should be employed to verify molecular weight and isotopic patterns .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Adhere to safety data sheet (SDS) guidelines:

  • Use respiratory protection (e.g., N95 masks) and fume hoods to avoid inhalation of toxic fumes .
  • Wear nitrile gloves and lab coats to prevent skin contact, as the compound may degrade into hazardous byproducts over time .
  • Store in airtight containers at -20°C to minimize hydrolysis or oxidative decomposition .
  • Dispose of waste via certified hazardous waste contractors, complying with federal and local regulations .

Q. How is the compound synthesized, and what are common pitfalls in its preparation?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:

  • Step 1 : Stereoselective formation of the pyrrolidine core via cyclization reactions under inert atmospheres .
  • Step 2 : Coupling of the chlorinated sugar moiety (e.g., 6-methylsulfanyloxan-2-yl group) using carbodiimide-based activation .
  • Pitfalls :
  • Epimerization during coupling steps: Mitigate by using low temperatures (-10°C) and short reaction times .
  • Byproduct formation from residual solvents: Ensure rigorous drying of intermediates under vacuum .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data obtained for this compound?

  • Methodological Answer :

  • Use SHELXL for refinement, leveraging its robust handling of twinned crystals and high-resolution data .
  • Cross-validate with spectroscopic For example, discrepancies in dihedral angles from X-ray structures should align with NOESY NMR cross-peaks .
  • Employ density functional theory (DFT) to model electronic environments and compare calculated vs. experimental bond lengths .

Q. What computational strategies are effective in predicting biological interactions of this compound?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to bacterial ribosomes (a known target for clindamycin analogs) .
  • Molecular dynamics (MD) simulations : Apply AMBER or GROMACS to assess stability of non-covalent interactions (e.g., hydrogen bonds with 23S rRNA) over 100-ns trajectories .
  • QSAR modeling : Train models on pyrrolidine-derivative datasets to predict antimicrobial activity against resistant strains .

Q. How do non-covalent interactions influence the compound’s stability in aqueous solutions?

  • Methodological Answer :

  • Hydrogen bonding : The 3,4,5-trihydroxyoxan moiety forms intramolecular H-bonds, reducing hydrolysis. Monitor via pH-dependent 1H^1H-NMR shifts .
  • Hydrophobic effects : The propyl and methylthio groups enhance solubility in lipid-rich environments, as shown in partition coefficient (LogP) studies .
  • Experimental validation : Use isothermal titration calorimetry (ITC) to quantify binding affinity with water and organic solvents .

Q. What strategies address batch-to-batch variability in biological activity assays?

  • Methodological Answer :

  • Standardized purity thresholds : Require ≥98% HPLC purity for all batches, with chromatograms archived for cross-comparison .
  • Bioassay controls : Include clindamycin as a positive control in minimum inhibitory concentration (MIC) assays to normalize results .
  • Statistical analysis : Apply ANOVA to identify outliers in dose-response curves, ensuring n ≥ 3 replicates per batch .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S,4R)-N-[(1S,2R)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide
Reactant of Route 2
(2S,4R)-N-[(1S,2R)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。